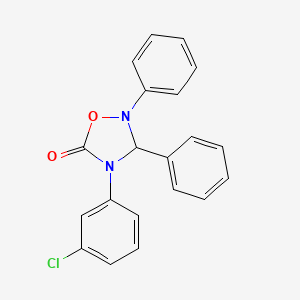
2-Methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxazole ring, a pyrimidine ring, and a methoxyethyl group
準備方法
The synthesis of 2-Methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazole and pyrimidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various amines, carboxylic acids, and methoxyethylating agents. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
化学反応の分析
2-Methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
類似化合物との比較
When compared to similar compounds, 2-Methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate stands out due to its unique combination of structural features. Similar compounds include:
- 1’-(1,3-benzoxazol-2-yl)-N-(2-methoxyethyl)-1,4’-bipiperidine-3-carboxamide
- 4-(1,3-Benzoxazol-2-ylamino)-1-(2-methoxyethyl)-1,2,3,6-tetrahydro-1,3,5-triazin-1-ium These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical properties and applications.
特性
分子式 |
C16H16N4O4 |
|---|---|
分子量 |
328.32 g/mol |
IUPAC名 |
2-methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H16N4O4/c1-10-11(14(21)23-8-7-22-2)9-17-15(18-10)20-16-19-12-5-3-4-6-13(12)24-16/h3-6,9H,7-8H2,1-2H3,(H,17,18,19,20) |
InChIキー |
DNYHQOSHWWSZOS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1C(=O)OCCOC)NC2=NC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-di-tert-butyl-4-{[(1-methyl-5-phenyl-1H-imidazol-2-yl)amino]methyl}phenol](/img/structure/B15022070.png)
![1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B15022079.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B15022092.png)
![N-(4-bromophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022104.png)
![5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B15022106.png)
![N'-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide](/img/structure/B15022110.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022112.png)
![N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-2,4-dimethylbenzamide](/img/structure/B15022117.png)
![2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol)](/img/structure/B15022125.png)
![3-[2-(3-methylbutoxy)benzyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B15022131.png)
![N'-[(E)-anthracen-9-ylmethylidene]-4-methylbenzohydrazide](/img/structure/B15022133.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B15022134.png)
